molecular formula C7H13N3O2 B3001785 Piperidine-2,4-dicarboxamide CAS No. 1384427-33-1

Piperidine-2,4-dicarboxamide

Cat. No. B3001785
CAS RN: 1384427-33-1
M. Wt: 171.2
InChI Key: YVALHEFNVSPYNF-UHFFFAOYSA-N
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Description

Piperidine-2,4-dicarboxamide derivatives are a class of compounds that have been explored for various pharmacological and chemical applications. These compounds are characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and carboxamide groups at the 2 and 4 positions on the ring. The piperidine scaffold is a common feature in many pharmaceutical agents due to its favorable interaction with biological targets .

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. One approach for synthesizing piperidine-2-carboxamide derivatives involves the use of l-piperazine-2-carboxylic acid derived N-formamides as catalysts for the hydrosilylation of N-aryl imines, which can yield high enantioselectivity and isolated yields for a broad range of substrates . Another method includes a diastereoselective synthesis that allows for the control of reaction selectivity by altering the order of the reaction sequence, providing a platform for drug discovery with easily modifiable points of diversity .

Molecular Structure Analysis

The molecular structure of piperidine-2,4-dicarboxamide derivatives can be elucidated using techniques such as X-ray crystallography. For instance, the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride has been characterized, revealing that the piperidine ring adopts a chair conformation with the carboxyl group in the equatorial position . Additionally, zwitterionic 4-piperidinecarboxylic acid monohydrate has been studied, showing that the piperidine ring also adopts a chair conformation, and the molecule forms a three-dimensional assembly of hydrogen bonds .

Chemical Reactions Analysis

Piperidine-2,4-dicarboxamide derivatives can participate in various chemical reactions due to their reactive sites. For example, the carboxamide group can act as an effective isostere of the phenolic OH moiety in the synthesis of micro-selective opioid antagonists, leading to compounds with high affinity and potent antagonist activity . Furthermore, the piperidine ring can be functionalized to yield new chemical classes of antiproliferative agents, such as tubulin inhibitors, which demonstrate significant biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine-2,4-dicarboxamide derivatives are influenced by their molecular structure. The introduction of fluorine atoms into the side chains of piperidine-2-carboxamides can modulate pharmacologically relevant properties such as basicity, lipophilicity, aqueous solubility, and oxidative degradation rates. These modifications can lead to derivatives with similar or higher lipophilicity than their non-fluorinated parents, and the presence of chiral centers can result in diastereomeric pairs with varying melting point temperatures and degradation rates .

Scientific Research Applications

1. Synthesis Platforms for Drug Discovery

Piperidine-2,4-dicarboxamide derivatives, such as 2,4-disubstituted piperidines, have been developed as scaffolds for drug discovery. This synthesis allows for controlled reaction selectivity, providing a versatile platform for medicinal chemistry (Watson, Jiang, & Scott, 2000).

2. Antidementia Agent Development

Specific derivatives of piperidine-2,4-dicarboxamide have shown potent anti-acetylcholinesterase activity, indicating their potential as antidementia agents. One such compound demonstrated significant increases in acetylcholine content in animal models, highlighting its therapeutic promise (Sugimoto et al., 1990).

3. Building Blocks in Medicinal Chemistry

Piperidine-2,4-dicarboxamide derivatives serve as important building blocks in medicinal chemistry. Their synthesis from readily available compounds offers high yields and straightforward purification, making them valuable for drug development (Košak, Brus, & Gobec, 2014).

4. Reversible Organic Hydrogen Storage

Substituted piperidines, including piperidine-2,4-dicarboxamide derivatives, have been evaluated for their potential as reversible organic hydrogen storage liquids. This application is particularly relevant for hydrogen-powered fuel cells, with studies focusing on the structural features that influence dehydrogenation enthalpy (Cui et al., 2008).

5. Anti-Inflammatory and Antimicrobial Activities

Piperidine-2,4-dicarboxamide derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. These compounds have shown promising results in various assays, indicating their potential for therapeutic applications (Nosova et al., 2020).

6. Tubulin Inhibitors for Anticancer Therapy

Certain piperidine-2,4-dicarboxamide derivatives have been identified as tubulin inhibitors, showing antiproliferative properties. This discovery offers a new chemical class for anticancer drug development, with compounds demonstrating potency in inhibiting tumor cell growth (Krasavin et al., 2014).

Mechanism of Action

Mode of Action

The interaction of Piperidine-2,4-dicarboxamide with its targets leads to various changes in the body. For instance, it is believed to stimulate the sensory hairs on the antennae of insects , leading to the insect’s inability to recognize its host’s cues .

Biochemical Pathways

Piperidine-2,4-dicarboxamide is thought to affect several crucial signaling pathways. For example, it has been observed that piperidine derivatives can regulate pathways such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These pathways are essential for various biological processes, including cell migration and cell cycle regulation .

Pharmacokinetics

It is known that piperidine derivatives can cross the cell membrane more easily , which could potentially enhance the bioavailability of Piperidine-2,4-dicarboxamide.

Result of Action

The molecular and cellular effects of Piperidine-2,4-dicarboxamide’s action are largely unknown. It is known that piperidine derivatives can lead to inhibition of cell migration and help in cell cycle arrest , which could potentially inhibit the survivability of cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Piperidine-2,4-dicarboxamide. For instance, lifestyle factors such as diet, smoking, alcohol consumption, and physical activity can influence the risk of diseases like cancer , which could potentially affect the efficacy of Piperidine-2,4-dicarboxamide.

Safety and Hazards

Piperidine is a corrosive substance and can cause severe burns and eye damage . In case of skin or eye contact, immediate medical attention is necessary. Additionally, the vapors of Piperidine can cause respiratory irritation .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The basic properties which are responsible for most of the mechanistic approach of piperine in various diseases are its ‘antioxidant, anti-inflammatory, anti-apoptotic, and bio-availability enhancing abilities’ that provide the initial framework in managing and alleviating severe disease conditions .

properties

IUPAC Name

piperidine-2,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c8-6(11)4-1-2-10-5(3-4)7(9)12/h4-5,10H,1-3H2,(H2,8,11)(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVALHEFNVSPYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1C(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidine-2,4-dicarboxamide

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